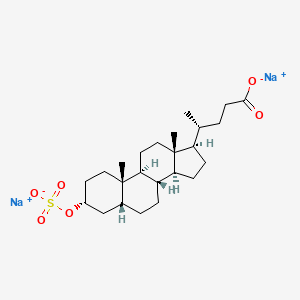
(E)-1-Benzyl-5-((6-methoxy-2,3-dihydro-1H-inden-1-ylidene)methyl)-1H-imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-1-Benzyl-5-((6-methoxy-2,3-dihydro-1H-inden-1-ylidene)methyl)-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazole compounds are known for their wide range of biological activities and applications in medicinal chemistry. This particular compound features a benzyl group and a methoxy-substituted indene moiety, which may contribute to its unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-Benzyl-5-((6-methoxy-2,3-dihydro-1H-inden-1-ylidene)methyl)-1H-imidazole typically involves the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes or ketones with ammonia or primary amines in the presence of an acid catalyst.
Introduction of the benzyl group: Benzylation can be performed using benzyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Attachment of the indene moiety: The indene derivative can be introduced through a Wittig reaction or a similar olefination process, where the methoxy-substituted indene is reacted with a suitable phosphonium ylide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
(E)-1-Benzyl-5-((6-methoxy-2,3-dihydro-1H-inden-1-ylidene)methyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or other reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride, or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Medicine: Potential use in drug development for treating various diseases.
Industry: Applications in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of (E)-1-Benzyl-5-((6-methoxy-2,3-dihydro-1H-inden-1-ylidene)methyl)-1H-imidazole would depend on its specific biological target. Generally, imidazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would require further research to elucidate.
相似化合物的比较
Similar Compounds
1-Benzylimidazole: A simpler imidazole derivative with similar structural features.
5-Benzyl-2-methylimidazole: Another imidazole compound with a benzyl group and a methyl substituent.
6-Methoxy-2,3-dihydro-1H-indene: The indene moiety present in the compound.
Uniqueness
(E)-1-Benzyl-5-((6-methoxy-2,3-dihydro-1H-inden-1-ylidene)methyl)-1H-imidazole is unique due to the combination of its benzyl, methoxy-substituted indene, and imidazole components
属性
分子式 |
C21H20N2O |
|---|---|
分子量 |
316.4 g/mol |
IUPAC 名称 |
1-benzyl-5-[(E)-(6-methoxy-2,3-dihydroinden-1-ylidene)methyl]imidazole |
InChI |
InChI=1S/C21H20N2O/c1-24-20-10-9-17-7-8-18(21(17)12-20)11-19-13-22-15-23(19)14-16-5-3-2-4-6-16/h2-6,9-13,15H,7-8,14H2,1H3/b18-11+ |
InChI 键 |
LBAWHWHDUGAVDK-WOJGMQOQSA-N |
手性 SMILES |
COC1=CC\2=C(CC/C2=C\C3=CN=CN3CC4=CC=CC=C4)C=C1 |
规范 SMILES |
COC1=CC2=C(CCC2=CC3=CN=CN3CC4=CC=CC=C4)C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-(Hydroxymethyl)-3-methoxyphenyl]pyridin-2-one](/img/structure/B13860709.png)
![(4R,4aR,7S,7aR,12bS)-9-(trideuteriomethoxy)-3-(trideuteriomethyl)-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;phosphoric acid](/img/structure/B13860727.png)
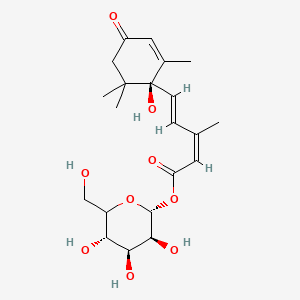
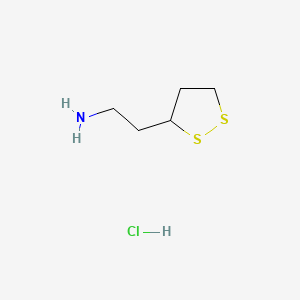
![(R)-8-Dipropylamino-6,7,8,9-tetrahydro-3H-benzo[e]indole-2-carbonitrile hydrochloride](/img/structure/B13860749.png)
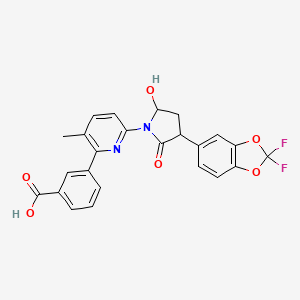
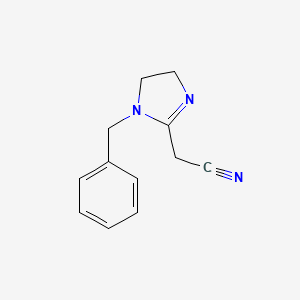
![1-(2-Aminoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B13860771.png)
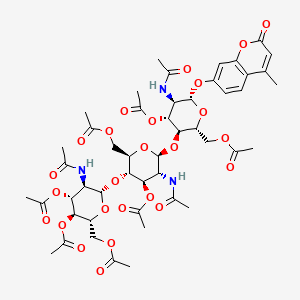
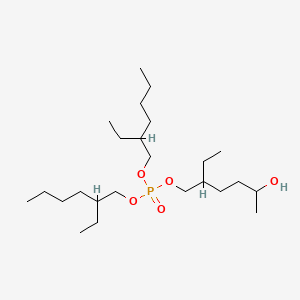
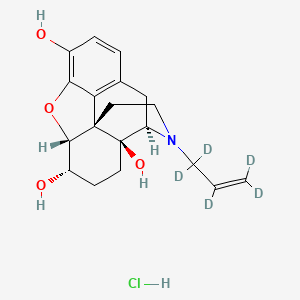
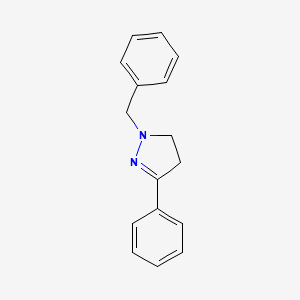
![N-[(1-ethylpyrrolidin-2-yl)methyl]-2,2-dimethoxyethanamine](/img/structure/B13860796.png)
